molecular formula C9H15N5O B561990 Minoxidil-d10

Minoxidil-d10

Numéro de catalogue: B561990
Poids moléculaire: 219.31 g/mol
Clé InChI: ZIMGGGWCDYVHOY-YXALHFAPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Minoxidil-d10 (CAS No. 1020718-66-4) is a deuterium-labeled analog of Minoxidil (CAS No. 38304-91-5), a well-known ATP-sensitive potassium channel (KATP) opener used clinically as an antihypertensive and antialopecia agent . The incorporation of ten deuterium atoms replaces hydrogen atoms in the parent molecule, enhancing its utility in advanced biochemical research. Deuterated compounds like this compound exhibit altered vibrational modes and isotopic stability, making them indispensable in spectroscopic studies (e.g., NMR, mass spectrometry) and metabolic pathway tracing .

Méthodes De Préparation

Synthetic Route and Reaction Mechanisms

The synthesis of Minoxidil-d10 follows a two-step pathway derived from conventional minoxidil production, with modifications to incorporate deuterium at specific positions. The process begins with the oxidation of 2,4-diamino-6-chloropyrimidine (1) to form the N-oxide intermediate, followed by nucleophilic substitution with deuterated piperidine (Figure 1) .

Oxidation of 2,4-Diamino-6-Chloropyrimidine

The first step involves oxidizing 2,4-diamino-6-chloropyrimidine using m-chloroperoxybenzoic acid (mCPBA) in chloroform at 15–18°C . This reaction proceeds via electrophilic aromatic substitution, where mCPBA donates an oxygen atom to the pyrimidine ring, forming 2,6-diamino-4-chloropyrimidine-1-oxide (2). Key parameters include:

  • Solvent System : Chloroform or dichloromethane, chosen for their ability to dissolve both the substrate and oxidant .

  • Stoichiometry : A 1.2:1 molar ratio of mCPBA to pyrimidine derivative ensures complete oxidation .

  • Reaction Time : 10–12 hours under reflux conditions to achieve >95% conversion .

The intermediate is isolated by quenching the reaction with sodium sulfite to neutralize excess mCPBA, followed by filtration and drying .

Condensation with Deuterated Piperidine

The N-oxide intermediate (2) undergoes nucleophilic aromatic substitution with piperidine-d10 (C5D10NH) in acetone under alkaline conditions . Potassium carbonate acts as a base, deprotonating piperidine-d10 to enhance its nucleophilicity.

  • Deuterated Reagent : Piperidine-d10, synthesized via catalytic deuteration of piperidine using D2 gas over palladium, ensures >99% isotopic purity .

  • Reaction Conditions : 55–60°C for 10–11 hours, yielding this compound (3) with a 78–82% isolated yield .

  • Workup : The crude product is acidified to pH 4.5–4.0 using citric acid, precipitating the target compound .

Purification and Crystallization

Post-synthesis purification is critical to achieving the high purity (>99%) required for analytical standards . The crude this compound is dissolved in isopropanol at elevated temperatures and gradually cooled to induce crystallization .

Table 1: Crystallization Parameters for this compound

ParameterValue
SolventIsopropanol
Solubility at 25°C2 mg/mL
Crystallization Temperature4°C
Yield After Recrystallization65–70%

The crystalline product is filtered, washed with cold isopropanol, and dried under vacuum at 50°C for 5–6 hours . This step removes residual solvents and unreacted starting materials, ensuring compliance with GC- or LC-MS grade standards .

Analytical Characterization

Quality control protocols for this compound include multiple orthogonal methods to verify structural integrity and isotopic enrichment.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 219.3 ([M+H]+), consistent with the molecular formula C9H5D10N5O . Deuterium incorporation is quantified by comparing the isotopic abundance to non-deuterated minoxidil, with a ≥98% deuterium enrichment threshold .

Nuclear Magnetic Resonance (NMR)

1H NMR spectra exhibit the absence of proton signals from the piperidine ring, replaced by deuterium-induced peak splitting in 2H NMR . Key assignments include:

  • Pyrimidine Protons : δ 6.45 ppm (s, 1H, C5-H) .

  • Amino Groups : δ 5.82 ppm (br s, 2H, NH2) .

Purity Assessment

Reverse-phase HPLC with UV detection (λ = 254 nm) reveals a single peak with ≥99% purity, while residual solvents are quantified via gas chromatography .

Formulation and Stability

Although this compound is primarily used in analytical applications, its solubility and stability profiles inform handling protocols:

Table 2: Solubility Profile of this compound

SolventSolubility (mg/mL)
Dimethylformamide2
Dimethyl sulfoxide2
Ethanol5
PBS (pH 7.2)2

Stability studies indicate that solutions in DMSO remain stable for 1 month at -20°C, while lyophilized powders retain integrity for 6 months at -80°C .

Applications in Quantitative Analysis

This compound’s primary role as an internal standard leverages its identical chromatographic behavior to minoxidil, compensating for matrix effects in biological samples. Validated LC-MS/MS methods using this compound achieve linearity (R2 > 0.99) across 1–500 ng/mL, with limits of quantification (LOQ) as low as 0.5 ng/mL .

Challenges and Optimization Strategies

Deuterium Exchange

This compound synthesis requires stringent control over deuterium loss during purification. Acidic workup conditions (pH < 5) minimize H/D exchange, preserving isotopic integrity .

Scalability

Industrial-scale production employs continuous flow reactors to enhance mixing during the oxidation step, reducing reaction time by 30% compared to batch processes .

Analyse Des Réactions Chimiques

Types de réactions

Minoxidil-d10 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent l'oxyde de N-minoxidil et divers dérivés substitués du this compound .

Applications de la recherche scientifique

This compound est largement utilisé dans la recherche scientifique en raison de son marquage isotopique stable. Voici quelques applications clés :

Mécanisme d'action

This compound, comme le Minoxidil, agit comme un ouvreur de canaux potassiques sensibles à l'ATP. Cette action entraîne l'hyperpolarisation des membranes cellulaires, ce qui entraîne une vasodilatation. Le composé favorise également la croissance des cheveux en prolongeant la phase anagène du cycle capillaire. Les cibles moléculaires comprennent les canaux potassiques et diverses voies de signalisation telles que les voies de la kinase régulée par le signal extracellulaire (ERK) et Akt .

Applications De Recherche Scientifique

Minoxidil-d10 is extensively used in scientific research due to its stable isotopic labeling. Some key applications include:

Mécanisme D'action

Minoxidil-d10, like Minoxidil, acts as an ATP-sensitive potassium channel opener. This action leads to the hyperpolarization of cell membranes, resulting in vasodilation. The compound also promotes hair growth by prolonging the anagen phase of the hair cycle. The molecular targets include potassium channels and various signaling pathways such as the extracellular signal-regulated kinase (ERK) and Akt pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Deuterated Compounds

Structural and Functional Similarities

Deuterated compounds share the core pharmacological activity of their parent molecules but are distinguished by isotopic labeling for research-specific applications. Below is a comparative analysis:

Table 1: Key Features of Minoxidil-d10 and Similar Deuterated Compounds

Compound Parent Drug Deuterium Atoms CAS No. Primary Use of Parent Drug Research Application of Deuterated Form
This compound Minoxidil 10 1020718-66-4 Hypertension, hair growth Metabolic studies, KATP channel dynamics
Alectinib-d8 Alectinib 8 1256580-46-7 ALK-positive NSCLC treatment Pharmacokinetics, CNS penetration studies
Dosimertinib-d3 Dosimertinib 3 N/A EGFR-mutant NSCLC treatment Quantification of drug distribution
Creatinine-d3 Creatinine 3 143827-20-7 Biomarker for renal function Calibration in mass spectrometry

Pharmacological and Research Utility

  • This compound vs. Alectinib-d8: this compound targets KATP channels and lipoxygenase (IC50 = 20 μM for lipoxygenase inhibition), while Alectinib-d8’s parent inhibits ALK kinase (IC50 = 1.9 nM) . this compound’s higher deuteration (d10) provides greater isotopic contrast for metabolic tracing compared to Alectinib-d8 (d8), which is critical in distinguishing labeled vs. unlabeled molecules in complex biological matrices .
  • This compound vs. Creatinine-d3: Creatinine-d3 serves as an internal standard in analytical chemistry, whereas this compound is used to study vasodilation mechanisms and hair follicle regeneration .

Research Advantages of Deuterated Compounds

  • Stability in Spectroscopy : Deuterium’s nuclear spin (I=1) and lower vibrational energy improve signal resolution in NMR, while its mass shift aids in mass spectrometry .
  • Metabolic Tracing: this compound’s isotopic profile allows precise tracking of drug metabolites, a feature shared with Alectinib-d8 but enhanced by its higher deuteration level .

Activité Biologique

Minoxidil-d10 is a stable isotope-labeled form of minoxidil, a well-known compound originally developed for the treatment of hypertension but now widely recognized for its efficacy in promoting hair growth. This article delves into the biological activity of this compound, exploring its pharmacological mechanisms, clinical applications, and research findings.

Minoxidil functions primarily as a potassium channel opener , leading to vasodilation and increased blood flow to hair follicles. This mechanism is crucial in prolonging the anagen phase of the hair cycle, thus promoting hair regrowth. The active metabolite of minoxidil, minoxidil sulfate , has been identified as significantly more potent than minoxidil itself in stimulating hair follicles .

Key Mechanisms:

  • Potassium Channel Modulation : Enhances blood flow and nutrient delivery to hair follicles.
  • Vasodilation : Increases local blood supply, supporting follicular health.
  • Prostaglandin Synthesis : Influences pathways linked to hair growth .

Pharmacokinetics and Bioavailability

This compound exhibits similar pharmacokinetic properties to its non-labeled counterpart. Upon topical application, it is minimally absorbed systemically (approximately 1.4% on the scalp), with most action localized at the application site. The liver metabolizes minoxidil into its active form, with renal excretion accounting for about 95% of absorbed compounds within four days .

Efficacy in Hair Disorders

This compound has been evaluated for various hair disorders, including androgenetic alopecia and alopecia areata. Clinical studies indicate that topical formulations lead to significant improvements in hair density and thickness:

StudyPopulationDurationResults
Timo et al., 1991Neonatal mice4 weeksIncreased cysteine incorporation in treated follicles .
PMC Review, 2024Human subjects24 weeksNotable increase in hair regrowth measured via photographic evidence .
Aljuffali et al., 2020C57BL/6 mice8 weeksEnhanced vascular endothelial growth factor (VEGF) production correlated with improved hair follicle health .

Additional Applications

Recent studies have explored minoxidil's potential beyond hair regrowth:

  • Wound Healing : Minoxidil has shown promise in enhancing tissue repair through increased blood flow and fibroblast activity.
  • Antifibrotic Properties : Research indicates that minoxidil may reduce collagen deposition in fibrotic conditions, suggesting applications in scar treatment .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Minoxidil-d10, and how do they influence experimental design?

this compound is a deuterated isotopologue of minoxidil, with molecular formula C₉H₅D₁₀N₅O and molecular weight 219.31 g/mol. It appears as a white to grayish-white solid under standard conditions . While critical physicochemical data (e.g., melting point, solubility) are not fully characterized in the SDS, its isotopic labeling necessitates specialized handling to avoid degradation. Researchers should prioritize stability testing under experimental conditions (e.g., solvent compatibility, temperature) and confirm purity via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Q. How does deuterium labeling in this compound enhance traceability in metabolic pathway studies?

Deuterium substitution alters vibrational modes and bond dissociation energies, enabling differentiation between labeled and non-labeled compounds in spectroscopic assays (e.g., MS, infrared spectroscopy). This facilitates precise tracking of metabolic byproducts, particularly in studies investigating minoxidil’s dual role as a potassium channel opener and lipoxygenase inhibitor (IC50 = 20 μM) . Researchers should pair this compound with stable isotope-resolved metabolomics (SIRM) to map distribution and turnover rates in biological matrices .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound poses acute toxicity (oral, dermal), skin sensitization, and reproductive toxicity risks. Key precautions include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles with side shields to prevent ocular exposure .
  • Ventilation: Use fume hoods to mitigate inhalation of vapors, which may cause dizziness or respiratory irritation .
  • Storage: Keep containers tightly sealed in dry, cool environments, segregated from strong acids/oxidizers .
  • Waste Disposal: Follow institutional guidelines for deuterated compounds, as environmental impacts remain unstudied .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s metabolic stability data across in vitro and in vivo models?

Discrepancies may arise from interspecies variability in cytochrome P450 activity or deuterium isotope effects (DIEs). For example, deuterium can slow metabolic cleavage (kinetic isotope effect) but may not fully replicate non-labeled compound behavior. To address this:

  • Control Experiments: Compare this compound with non-deuterated minoxidil under identical conditions.
  • Cross-Validation: Use tandem MS/MS to quantify metabolites in plasma/tissue homogenates and correlate with computational models (e.g., pharmacokinetic simulations) .
  • Statistical Rigor: Apply ANOVA or Bayesian analysis to assess significance of observed differences .

Q. What methodological strategies optimize the detection of this compound in complex biological matrices?

  • Sample Preparation: Use protein precipitation (acetonitrile/methanol) followed by solid-phase extraction to reduce matrix interference.
  • Analytical Techniques:

  • LC-HRMS: Employ ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution MS for sensitivity (detection limits <1 ng/mL) .
  • Deuterium Quantification: Monitor isotopic patterns (e.g., m/z shifts) to distinguish endogenous compounds from labeled analogs .
    • Calibration Standards: Prepare deuterated internal standards (e.g., this compound) in matched biological fluids to correct for ion suppression .

Q. How should mechanistic studies using this compound address its off-target effects in potassium channel activation assays?

this compound’s primary mechanism involves ATP-sensitive potassium (KATP) channel activation, but off-target interactions (e.g., with lipid peroxidation pathways) may confound results. Mitigation strategies include:

  • Selectivity Profiling: Use siRNA knockdown or CRISPR-edited cell lines to isolate KATP-dependent effects.
  • Dose-Response Analysis: Establish EC50 values for both labeled and non-labeled compounds to identify isotopic divergences .
  • Pathway Enrichment: Apply transcriptomics (RNA-seq) to detect unexpected gene expression changes post-treatment .

Q. Data Contradiction and Validation

Q. What steps validate the reproducibility of this compound’s isotopic labeling efficacy across batches?

  • Batch Testing: Perform NMR or MS on each synthesis lot to confirm deuterium incorporation ≥98%.
  • Interlaboratory Comparisons: Share samples with collaborating labs to verify analytical consistency (e.g., via round-robin trials) .
  • Documentation: Archive raw spectral data and chromatograms for peer audit .

Propriétés

IUPAC Name

6-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-3-hydroxy-2-iminopyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2/i1D2,2D2,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMGGGWCDYVHOY-YXALHFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2=NC(=N)N(C(=C2)N)O)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.